4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methoxy-5,6-dimethyl-[2,3’-bipyridin]-4-amine is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected by a single bond, with methoxy and dimethyl substituents on the rings. It is of interest in various fields of chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-5,6-dimethyl-[2,3’-bipyridin]-4-amine typically involves the coupling of appropriately substituted pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-5,6-dimethyl-[2,3’-bipyridin]-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy and dimethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogenation or nitration can occur on the pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4’-Methoxy-5,6-dimethyl-[2,3’-bipyridin]-4-amine has several applications in scientific research:
Chemistry: Used as a ligand in the preparation of transition metal complexes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for chemical processes.
Mechanism of Action
The mechanism by which 4’-Methoxy-5,6-dimethyl-[2,3’-bipyridin]-4-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bipyridine structure allows it to chelate metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the methoxy and dimethyl groups can influence the compound’s electronic properties, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar structure but with methoxy groups on both pyridine rings.
5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole: Contains a benzimidazole ring and is used as a proton pump inhibitor.
Uniqueness
4’-Methoxy-5,6-dimethyl-[2,3’-bipyridin]-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in catalysis and material science.
Properties
Molecular Formula |
C13H15N3O |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
6-(4-methoxypyridin-3-yl)-2,3-dimethylpyridin-4-amine |
InChI |
InChI=1S/C13H15N3O/c1-8-9(2)16-12(6-11(8)14)10-7-15-5-4-13(10)17-3/h4-7H,1-3H3,(H2,14,16) |
InChI Key |
UUMHUIDYOOGGSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1N)C2=C(C=CN=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.